molecular formula C18H15N3O4 B2585902 2-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2H-chromene-3-carboxamide CAS No. 1904304-82-0

2-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2H-chromene-3-carboxamide

Cat. No. B2585902
CAS RN: 1904304-82-0
M. Wt: 337.335
InChI Key: BZHGWZUKRKNZIX-UHFFFAOYSA-N
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Description

2-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a chromene ring and a cinnoline ring.

Scientific Research Applications

Crystal Structure and Polymorphism

  • A study by Reis et al. (2013) explored the crystal structure of similar chromene compounds, highlighting the significance of such structures in understanding molecular interactions and stability (Reis et al., 2013).

Synthesis and Biological Properties

  • Research by Ramaganesh et al. (2010) detailed the synthesis of chromene derivatives with biological properties. This includes the exploration of various chemical reactions and the potential biological applications of these compounds (Ramaganesh et al., 2010).

Antimicrobial Applications

  • A study by Azab et al. (2017) reported the synthesis of chromeno-based N-heterocycles, demonstrating significant antimicrobial activities. This illustrates the potential of chromene derivatives in developing new antimicrobial agents (Azab et al., 2017).

Interaction with Biological Molecules

  • Paul et al. (2019) designed a novel triazole-coumarin compound and studied its interaction with proteins, revealing insights into how such compounds might interact with biological systems (Paul et al., 2019).

Eco-Friendly Synthesis

  • A green chemistry approach to synthesizing chromene carboxamides was presented by Proença and Costa (2008), emphasizing the importance of sustainable methods in chemical synthesis (Proença & Costa, 2008).

Material Science Applications

  • Nechifor (2009) synthesized new aromatic polyamides with coumarin chromophores, demonstrating the potential of chromene derivatives in material science, particularly in the development of photosensitive materials (Nechifor, 2009).

properties

IUPAC Name

2-oxo-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-16-9-11-7-12(5-6-14(11)20-21-16)19-17(23)13-8-10-3-1-2-4-15(10)25-18(13)24/h1-4,8-9,12H,5-7H2,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHGWZUKRKNZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)chromene-3-carboxamide

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